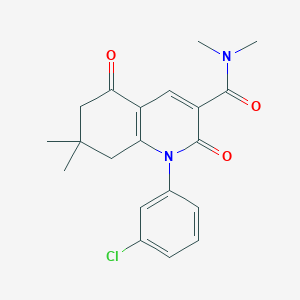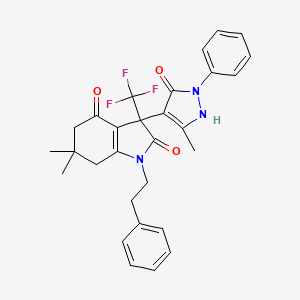![molecular formula C28H35NO4 B11493311 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}propyl 1-phenylcyclohexanecarboxylate](/img/structure/B11493311.png)
3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}propyl 1-phenylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of oxane, formamido, and cyclohexane moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common approach is the formation of the oxane ring followed by the introduction of the formamido group. The final step involves the esterification of the cyclohexane carboxylate with the propyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[(4-Phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane and formamido derivatives, as well as cyclohexane carboxylates with different substituents. Examples include:
- 3-[(4-Methyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate
- 3-[(4-Phenyloxan-4-yl)acetamido]propyl 1-phenylcyclohexane-1-carboxylate
Uniqueness
What sets 3-[(4-phenyloxan-4-yl)formamido]propyl 1-phenylcyclohexane-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C28H35NO4 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
3-[(4-phenyloxane-4-carbonyl)amino]propyl 1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H35NO4/c30-25(27(17-21-32-22-18-27)23-11-4-1-5-12-23)29-19-10-20-33-26(31)28(15-8-3-9-16-28)24-13-6-2-7-14-24/h1-2,4-7,11-14H,3,8-10,15-22H2,(H,29,30) |
InChI Key |
XWHOKGZOJYUNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11493236.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11493256.png)
![1a-acetyl-1-(4-bromobenzoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11493262.png)

![Butyl[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11493280.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11493295.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-4,5-diethoxybenzonitrile](/img/structure/B11493302.png)
![3-benzamido-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493303.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11493304.png)

![N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11493317.png)
![ethyl 1-[4-(diphenylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11493322.png)
